3,5-Difluoro-4-nitrobenzoic acid
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Overview
Description
3,5-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has an average mass of 203.100 Da and a monoisotopic mass of 203.003021 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural analysis would require specific experimental data or computational modeling.Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 376.6±42.0 °C at 760 mmHg, and a flash point of 181.5±27.9 °C . It also has certain chemical properties such as a molar refractivity of 39.7±0.3 cm3, and a polar surface area of 83 Å2 .Scientific Research Applications
Sulfhydryl Group Determination
3,5-Difluoro-4-nitrobenzoic acid has been useful in determining sulfhydryl groups in biological materials, as illustrated by a study using a water-soluble aromatic disulfide for this purpose. This method has proven valuable in analyzing reactions with blood and other biological substances (Ellman, 1959).
Catalysis in Chemical Reactions
In a study involving Rhodium(I) complexes, this compound was shown to be instrumental in the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. This demonstrates its potential in catalytic systems, highlighting its high chemo selectivity in chemical processes (Fernández et al., 2004).
Synthesis and Crystal Structures
The compound has been involved in the synthesis and structural analysis of various nitro-α-resorcylic acids. Studies in this area provide insight into intramolecular hydrogen bonds and intermolecular interactions, crucial for understanding the stability and reactivity of such compounds (Čorić et al., 2009).
Physico-Chemical Properties Analysis
Research on this compound includes its role in studying the solubility of various substances in different solvents. This type of study is vital for understanding solute-solvent interactions and the properties of various chemical compounds (Hart et al., 2015).
Development of Heterocyclic Compounds
It serves as a building block in the synthesis of various heterocyclic compounds. Its utility in creating diverse libraries of nitrogenous heterocycles, which are significant in drug discovery, highlights its importance in pharmaceutical research (Křupková et al., 2013).
Luminescence and Coordination Polymers
The compound has also been used in the study of luminescent lanthanide ion-based coordination polymers. This research sheds light on the luminescence properties and potential applications of these materials in various fields (de Bettencourt-Dias & Viswanathan, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acids are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
Nitrobenzoic acids are generally involved in electron transfer processes . In the context of the Suzuki-Miyaura reaction, the compound may participate in the transmetalation step, where it transfers its organic group from boron to palladium .
Biochemical Pathways
It’s known that nitrobenzoic acids can be involved in various synthetic pathways, such as the synthesis of benzoxazoles .
Pharmacokinetics
Its lipophilicity (Log Po/w) is reported to be 0.59 (iLOGP) and 1.48 (XLOGP3), which could influence its distribution and bioavailability .
Result of Action
Nitrobenzoic acids are generally known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrobenzoic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity .
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDACLYZECMWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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